(Rac)-Germacrene D

説明

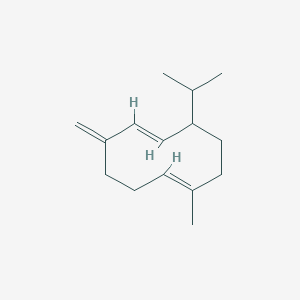

Structure

3D Structure

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+ |

InChIキー |

GAIBLDCXCZKKJE-YZJXYJLZSA-N |

SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

異性体SMILES |

C/C/1=C\CCC(=C)/C=C/C(CC1)C(C)C |

正規SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

同義語 |

germacrene D germacrene D, (S-(E,E))-isome |

製品の起源 |

United States |

Foundational & Exploratory

(Rac)-Germacrene D biosynthesis pathway in plants

An In-Depth Technical Guide to the (Rac)-Germacrene D Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene D is a volatile sesquiterpene hydrocarbon found in a wide variety of plant species. It plays a significant role in plant-insect interactions, acting as an insect repellent, attractant, or pheromone.[1][2][3] Germacrene D is also a key biosynthetic precursor to a large number of other sesquiterpenoids, including cadinenes and selinenes, making its production pathway a topic of significant interest for metabolic engineering and the synthesis of high-value natural products.[4][5][6] This compound exists as two enantiomers, (+)-germacrene D and (-)-germacrene D, which can have different biological activities.[6][7] In most higher plants, the (-)-enantiomer is more common.[4][6] This guide provides a detailed overview of the biosynthesis of this compound, focusing on the core enzymatic steps, regulatory aspects, and experimental methodologies used in its study.

Core Biosynthesis Pathway

The biosynthesis of all isoprenoids, including Germacrene D, begins with the production of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[6][8] The C15 precursor for sesquiterpenes, farnesyl diphosphate (FPP), is formed in the cytosol by the sequential condensation of two IPP molecules with one DMAPP molecule, a reaction catalyzed by FPP synthase (FPS).[8]

The final and committed step in Germacrene D biosynthesis is the conversion of the acyclic FPP into the cyclic Germacrene D molecule. This complex cyclization reaction is catalyzed by the enzyme Germacrene D synthase (GDS) , a type of terpene synthase (TPS).[1][9]

The reaction proceeds through a series of carbocationic intermediates. FPP first binds to the active site of GDS, where a divalent metal cofactor, typically Mg²⁺, facilitates the cleavage of the diphosphate group, generating a farnesyl cation. This cation then undergoes a 1,10-cyclization to form a germacrenyl cation intermediate.[7] The final step involves a stereospecific deprotonation of this intermediate to yield either (+)- or (-)-Germacrene D.

Interestingly, the production of the two different enantiomers is not random but is controlled by distinct, highly specific enzymes: (+)-Germacrene D synthase and (-)-Germacrene D synthase .[1] These enzymes, while often sharing high sequence identity, possess subtle differences in their active sites that dictate the stereochemistry of the final product.[1] For example, two such enzymes isolated from goldenrod (Solidago canadensis), Sc11 ((+)-GDS) and Sc19 ((-)-GDS), share 85% amino-acid identity but produce their respective enantiomers exclusively.[1]

References

- 1. Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif : Rothamsted Research [repository.rothamsted.ac.uk]

- 2. Germacrene - Wikipedia [en.wikipedia.org]

- 3. germacrene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. (−)-germacrene D synthase - Wikipedia [en.wikipedia.org]

(Rac)-Germacrene D: An In-Depth Technical Guide on its Antioxidant and Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Germacrene D is a naturally occurring sesquiterpene found in a variety of plants.[1][2] As a component of essential oils, it has garnered significant interest in the scientific community for its potential therapeutic properties, notably its antioxidant and cytotoxic activities.[1] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its efficacy as an antioxidant and its potential as a cytotoxic agent against cancer cells. This document details the quantitative data from various studies, provides in-depth experimental protocols for key assays, and visualizes the known signaling pathways associated with its cytotoxic mechanisms.

Antioxidant Effects of this compound

The antioxidant properties of this compound have been investigated through various in vitro assays. These studies typically measure the ability of the compound to scavenge free radicals, which are implicated in oxidative stress and a range of chronic diseases. While data on the pure compound is limited, studies on essential oils rich in Germacrene D have demonstrated notable antioxidant potential.

Table 1: Antioxidant Activity of Essential Oils Containing Germacrene D

| Plant Source | Assay | IC50 Value (µg/mL) | Reference |

| Anacyclus pyrethrum | DPPH | 12.38 ± 0.28 | [3][4] |

| Macaranga hypoleuca (ethyl acetate fraction) | DPPH | 14.31 | |

| Macaranga hypoleuca (ethyl acetate fraction) | ABTS | 2.10 | |

| Macaranga hypoleuca (butanol fraction) | FRAP | 0.48 |

Note: The IC50 value represents the concentration of the substance required to inhibit 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Cytotoxic Effects of this compound

This compound has shown promising cytotoxic effects against various cancer cell lines. Research suggests that it can inhibit cell proliferation and induce cell death, making it a candidate for further investigation in oncology.

Table 2: Cytotoxic Activity of this compound and Essential Oils Containing Germacrene D

| Compound/Essential Oil Source | Cell Line | IC50 Value (µg/mL) | Reference |

| Baccharis trimera Essential Oil (10.5% Germacrene D) | MCF-7 (Breast Adenocarcinoma) | 5.8 | [5] |

| Baccharis trimera Essential Oil (10.5% Germacrene D) | HepG2 (Hepatocellular Carcinoma) | 10.4 | [5] |

| Porcelia macrocarpa Essential Oil (47% Germacrene D) | HL-60 (Human Leukemia) | Significant cytotoxic potential | [6] |

| Germacrone | Eca109 (Esophageal Squamous Carcinoma) | 20-30 (Induces apoptosis) | [7] |

Note: The IC50 value is the concentration of a substance that causes the death of 50% of the cells in a given time period.

Detailed Experimental Protocols

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound to the wells.

-

For the control, add 100 µL of methanol instead of the test sample.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is determined from the dose-response curve.

Signaling Pathways of Cytotoxicity

Studies on germacrone, a closely related sesquiterpene, have elucidated potential mechanisms by which these compounds exert their cytotoxic effects. Two prominent pathways have been identified: the Akt/MDM2/p53 pathway leading to apoptosis and the Caspase-3/GSDME pathway leading to pyroptosis.

Akt/MDM2/p53 Signaling Pathway in Apoptosis

Germacrone has been shown to induce apoptosis in lung cancer cells through the Akt/MDM2/p53 signaling pathway. It is hypothesized that Germacrene D may act through a similar mechanism. Inhibition of Akt phosphorylation leads to the stabilization and activation of the tumor suppressor protein p53, which in turn initiates the apoptotic cascade.

Caspase-3/GSDME Signaling Pathway in Pyroptosis

In hepatocellular carcinoma cells (HepG2), germacrone has been found to induce pyroptosis, a form of programmed cell death, through the activation of Caspase-3 and subsequent cleavage of Gasdermin E (GSDME). This process is also associated with an increase in reactive oxygen species (ROS).

Conclusion

This compound demonstrates significant potential as both an antioxidant and a cytotoxic agent. The available data, primarily from studies on essential oils rich in this compound, suggest promising bioactivity that warrants further investigation of the pure substance. The detailed experimental protocols provided herein offer a standardized approach for future research. Furthermore, the elucidation of the Akt/MDM2/p53 and Caspase-3/GSDME signaling pathways for the related compound germacrone provides a strong foundation for mechanistic studies of this compound. Continued research is essential to fully characterize its therapeutic potential and to establish a comprehensive profile of its efficacy and safety for potential applications in drug development.

References

- 1. Germacrene D | TargetMol [targetmol.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Role of (Rac)-Germacrene D as a biosynthetic precursor

An In-depth Technical Guide on the Role of (Rac)-Germacrene D as a Biosynthetic Precursor

Introduction

Germacrene D is a monocyclic, volatile sesquiterpene hydrocarbon that is widely distributed throughout the plant kingdom and is a significant component of many essential oils.[1][2][3] It serves as a crucial biosynthetic intermediate, or precursor, to a vast array of other sesquiterpenoids with diverse and complex carbon skeletons.[2][4][5] The flexible ten-membered ring of germacrene D allows it to adopt various conformations, which, upon enzymatic or non-enzymatic rearrangement, can lead to the formation of multiple sesquiterpene classes, including cadinanes, muurolanes, amorphanes, and selinanes.[4][6] Beyond its role as a chemical intermediate, Germacrene D exhibits a range of biological activities, functioning as an insect pheromone and playing a role in plant defense with demonstrated insecticidal, repellent, and antimicrobial properties.[3][7][8] This guide provides a detailed examination of the biosynthesis of this compound and its pivotal role as a precursor in the diversification of sesquiterpenes.

Biosynthesis of Germacrene D from Farnesyl Diphosphate

The biosynthesis of all sesquiterpenes, including Germacrene D, begins with the universal C15 precursor, (2E,6E)-farnesyl diphosphate (FPP). In plants, the isoprenoid building blocks for FPP can originate from two distinct pathways: the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.[9][10] Labeling studies in Solidago canadensis have shown that the C15 skeleton of Germacrene D is predominantly synthesized via the MEP pathway.[9]

The key step in the formation of Germacrene D is the cyclization of FPP, a reaction catalyzed by the enzyme Germacrene D synthase (GDS), a type of terpene cyclase (EC 4.2.3.75).[11] This enzyme facilitates the ionization of the diphosphate group from FPP, generating a farnesyl carbocation. This cation then undergoes a 1,10-cyclization to form a germacryl cation intermediate, which is subsequently deprotonated to yield the final Germacrene D product.[12]

Interestingly, plants can produce specific enantiomers of Germacrene D. For example, Solidago canadensis possesses two distinct enantio-specific synthases that produce either (+)- or (-)-Germacrene D.[10][12] The (-)-enantiomer is more commonly found in higher plants, while the (+)-enantiomer is often associated with lower plants like liverworts.[5][12]

Caption: Biosynthesis of (-)-Germacrene D from FPP catalyzed by Germacrene D Synthase.

This compound as a Precursor for Sesquiterpene Diversification

Germacrene D is a key branching point in sesquiterpene biosynthesis.[4][5] Its conformational flexibility and the reactivity of its double bonds allow it to undergo acid-catalyzed, thermally-induced, or photochemically-induced rearrangements to form a wide variety of bicyclic sesquiterpene skeletons.[4][5] This chemical reactivity is harnessed by various terpene synthases or can occur non-enzymatically, leading to the rich diversity of sesquiterpenoids found in nature.[6] Essential oils that contain high concentrations of Germacrene D are often accompanied by cadinane and muurolane-type sesquiterpenoids, underscoring its role as their biogenetic precursor.[6]

The primary mechanism involves the protonation of one of the double bonds in the Germacrene D ring, which initiates a cascade of cyclizations and rearrangements via carbocation intermediates. These reactions give rise to several major classes of sesquiterpenes:

-

Cadinanes, Muurolanes, and Amorphanes: Acid-catalyzed cyclization of Germacrene D readily yields sesquiterpenes of the cadinane, muurolane, and amorphane groups.[4][6] This is a common transformation observed both in nature and in laboratory settings.[6]

-

Eudesmanes (Selinanes): The eudesmane skeleton can also be formed through rearrangements of Germacrene D.[4][5]

-

Other Skeletons: Further investigations have identified Germacrene D as a precursor to less common skeletons as well, including oppositane, axane, isodaucane, and bourbonane types.[4][5]

Caption: Rearrangement pathways of this compound to various sesquiterpene skeletons.

Downstream Oxidative Modifications

The hydrocarbon skeletons derived from Germacrene D can undergo further enzymatic modifications, primarily oxidations, to increase their chemical diversity and biological activity. This "oxidase phase" is often catalyzed by Cytochrome P450 monooxygenases (CYPs). While research on the direct oxidation of Germacrene D derivatives is ongoing, the well-studied pathways of the related Germacrene A provide a clear parallel. In the biosynthesis of sesquiterpene lactones (STLs), for instance, Germacrene A is oxidized by Germacrene A Oxidase (GAO), a CYP enzyme, to form Germacrene A acid.[13][14] This acid can then be hydroxylated at different positions by other specific CYPs, leading to the formation of the characteristic lactone ring found in thousands of STL compounds.[14][15] It is presumed that similar P450-dependent hydroxylations and subsequent modifications diversify the cadinane, muurolane, and other skeletons derived from Germacrene D.

Data Presentation

Quantitative Analysis of Germacrene D

The concentration and relative abundance of Germacrene D vary significantly among different plant species and even within different tissues of the same plant. Furthermore, metabolic engineering efforts have enabled the high-level production of enantiopure Germacrene D in microbial hosts.

Table 1: Concentration of Germacrene D in Bursera Species

| Species | Concentration (mg/g fresh leaf) | Relative Percentage (%) |

|---|---|---|

| B. copallifera | 0.14 ± 0.02 | 56.2 |

| B. excelsa | 0.14 ± 0.03 | 50.5 |

| B. mirandae | 0.12 ± 0.03 | 36.6 |

| B. ruticola | 1.06 ± 0.33 | 31.9 |

| B. fagaroides var. purpusii | 0.13 ± 0.06 | 15.1 |

Data sourced from Becerra, 2007.[2]

Table 2: Production of Enantiopure Germacrene D in Engineered Saccharomyces cerevisiae

| Strain | Enantiomer | Titer (µg/mL) in Shake-Flask | Fold Increase vs. Parent |

|---|---|---|---|

| CENses8(+D)* | (+)-Germacrene D | 137.71 | ~67 |

| CENses8(-D)* | (-)-Germacrene D | 815.81 | ~120 |

| CENses8(+D)* (Fed-batch) | (+)-Germacrene D | 290.28 | - |

| CENses8(-D)* (Fed-batch) | (-)-Germacrene D | 2519.46 | - |

Data represents titers achieved after extensive metabolic engineering of the ergosterol pathway to boost FPP supply. Sourced from Sharma et al., 2024.[16][17]

Table 3: Chemoenzymatic Synthesis of Germacrene Analogues

| FDP Substrate | Enzyme | Product | Conversion (%) |

|---|---|---|---|

| FDP (natural) | GDS | Germacrene D | 76.0 |

| FDP (natural) | GAS | Germacrene A | 40.0 |

Data shows enzymatic conversion under optimized in-vitro conditions. GDS: Germacrene D Synthase; GAS: Germacrene A Synthase. Sourced from San-Torcuato et al., 2012.[18]

Experimental Protocols

Extraction and GC-MS Analysis of Germacrene D from Plant Material

This protocol describes a general method for the extraction and identification of Germacrene D from fresh plant leaves.

Methodology:

-

Sample Preparation: Collect fresh leaf material (e.g., 50-150 mg) and immediately immerse it in a glass vial containing a suitable organic solvent like dichloromethane.[2] Include an internal standard (e.g., anisole at 10 ng/µL) for quantification.[2]

-

Extraction: Allow the extraction to proceed for 24 hours at 4°C to minimize degradation of volatile compounds.[2]

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into a GC-MS system.[2]

-

Gas Chromatograph (GC): Use a non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][19]

-

Oven Program: A typical temperature program starts at 50°C (hold for 3 min), ramps up to 290°C at a rate of 10°C/min, and holds for a final period.[2] This can be adjusted based on the complexity of the extract. A slower ramp (e.g., 4°C/min) can improve separation.[19]

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV.[2] Scan a mass range of m/z 50-800.[19]

-

-

Identification: Identify Germacrene D by comparing its retention time and mass spectrum with an authentic standard or by matching the mass spectrum with established libraries (e.g., NIST, Wiley).[2] The mass spectrum of Germacrene D is characterized by a molecular ion at m/z 204 and a characteristic fragment from the loss of an isopropyl group ([M-43]+).

Caption: Standard experimental workflow for the analysis of Germacrene D from plant samples.

In-Vitro Enzymatic Synthesis of Germacrene D

This protocol outlines the chemoenzymatic synthesis of Germacrene D from FPP using recombinant Germacrene D Synthase (GDS).

Methodology:

-

Enzyme Production: Overproduce recombinant GDS from a suitable expression system (e.g., E. coli) and purify.[18]

-

Reaction Mixture: Prepare an incubation buffer (e.g., 20 mM Tris, pH 7.5, 5 mM β-mercaptoethanol, 10% glycerol).[19]

-

Incubation:

-

In a reaction vessel, combine the FPP substrate (e.g., final concentration 0.35 mM), MgCl₂ cofactor (final concentration 10 mM), and the purified GDS enzyme (final concentration 6-12 µM).[18]

-

Overlay the aqueous reaction mixture with an organic solvent like pentane to trap the volatile product.[19]

-

Gently agitate the mixture at a controlled temperature (e.g., 25°C) for 24 hours.[19]

-

-

Product Extraction: After incubation, perform a liquid-liquid extraction by collecting the pentane layer. Re-extract the aqueous phase with additional pentane (e.g., 3 times).[19]

-

Purification & Analysis: Pool the organic extracts and pass them through a short pad of silica gel to remove non-polar impurities.[19] Analyze the final product by GC-MS as described in the previous protocol.

Metabolic Engineering of S. cerevisiae for Germacrene D Production

This protocol summarizes the key genetic strategies for engineering yeast to overproduce Germacrene D.

Methodology:

-

Boost FPP Supply: The core strategy is to increase the intracellular pool of the precursor FPP.[16]

-

Upregulate Mevalonate Pathway: Overexpress key genes in the native ergosterol (ERG) pathway that lead to FPP synthesis. This typically includes genomic integration of expression cassettes for genes like ERG10, ERG13, tHMG1, ERG12, ERG8, ERG19, IDI1, and ERG20.[17][20]

-

Downregulate Competing Pathways: To prevent the diversion of FPP into sterol biosynthesis, down-regulate the first committed step away from FPP. This is commonly achieved by replacing the native promoter of the squalene synthase gene (ERG9) with a copper-repressible promoter (e.g., P_CTR3_).[16][20]

-

-

Express Germacrene D Synthase: Introduce and express a codon-optimized gene for a plant-derived Germacrene D synthase (e.g., from Solidago canadensis).[20] The gene can be placed under the control of a strong, inducible promoter (e.g., galactose-inducible) or integrated into the genome for stable expression.[16][17]

-

Cultivation and Production:

-

Quantification: After a set cultivation period (e.g., 168 hours), extract the Germacrene D from the dodecane layer and quantify using GC-FID with an internal standard.[21]

Caption: Logical workflow for metabolic engineering of yeast to enhance Germacrene D production.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Germacrene - Wikipedia [en.wikipedia.org]

- 4. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Germacrene D | High-Purity Sesquiterpene for Research [benchchem.com]

- 8. Germacrene D | 37839-63-7 | MBA83963 | Biosynth [biosynth.com]

- 9. Biosynthesis of the sesquiterpene germacrene D in Solidago canadensis: 13C and (2)H labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (−)-germacrene D synthase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-level biosynthesis of enantiopure germacrene D in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemoenzymatic preparation of germacrene analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC35542F [pubs.rsc.org]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

(Rac)-Germacrene D in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of a wide variety of plants. It is a significant component in many essential oils and is recognized as a key intermediate in the biosynthesis of other sesquiterpenoids, such as cadinenes and muurolenes[1][2][3]. This technical guide provides an in-depth overview of this compound, focusing on its prevalence in various essential oils, the methodologies for its extraction and analysis, and its biosynthetic pathways. The information is presented to support research and development efforts in phytochemistry, pharmacology, and drug discovery.

Data Presentation: this compound Content in Essential Oils

The concentration of this compound varies significantly among different plant species and even within the same species depending on factors such as geographic location, harvest time, and the specific plant part used for extraction. The following table summarizes the quantitative data on the percentage of this compound found in the essential oils of various plants as reported in the scientific literature.

| Plant Species | Family | Plant Part | Percentage of Germacrene D (%) | Reference |

| Asphodelus microcarpus | Liliaceae | Flowers | 78.3 | [4] |

| Bursera copallifera | Burseraceae | Leaves | 15.1 | [3] |

| Bursera excelsa | Burseraceae | Leaves | 56.2 | [3] |

| Bursera mirandae | Burseraceae | Leaves | 20.4 | [3] |

| Bursera ruticola | Burseraceae | Leaves | 25.1 | [3] |

| Bursera fagaroides var. purpusii | Burseraceae | Leaves | 23.5 | [3] |

| Baccharis dracunculifolia (female) | Asteraceae | Not specified | 21.18 | [5] |

| Baccharis dracunculifolia (male) | Asteraceae | Not specified | 11.29 | [5] |

| Croton cajucara | Euphorbiaceae | Not specified | 34.9 | [6] |

| Casearia arborea | Salicaceae | Not specified | 21.7 | [6] |

| Protium oleosum | Burseraceae | Not specified | 25.0 | [6] |

| Dictyopteris membranacea | Dictyotaceae | Whole alga | 1.43 | [7] |

| Humulus lupulus (Magnum variety) | Cannabaceae | Dried cones | 0.38 | [8] |

| Humulus lupulus (Magnum variety) | Cannabaceae | Pellets | 0.62 | [8] |

| Hypericum perforatum | Hypericaceae | Flowering aerial parts | 12.0 - 29.5 | [9] |

| Juniperus oxycedrus | Cupressaceae | Not specified | 17.8 | [10] |

| Juniperus oxycedrus ssp. macrocarpa | Cupressaceae | Leaves | 21.3 | [11] |

| Juniperus sibirica | Cupressaceae | Not specified | 13.1 | [10] |

| Juniperus pygmaea | Cupressaceae | Not specified | 11.4 | [10] |

| Juniperus communis | Cupressaceae | Not specified | 6.9 | [10] |

| Pinus elliottii | Pinaceae | Fresh leaves | 47.71 | [12] |

| Vitex agnus-castus | Lamiaceae | Leaves | 0.2 - 0.52 | [13] |

| Aloysia virgata | Verbenaceae | Leaves | 16 - 27 | [14] |

| Lantana camara | Verbenaceae | Leaves | 5 - 46 | [14] |

| Lippia brasiliensis | Verbenaceae | Leaves | 5 - 46 | [14] |

| Mentha piperita | Lamiaceae | Aerial parts | 1.50 | [15] |

Experimental Protocols

The extraction and analysis of essential oils to identify and quantify this compound typically involve hydrodistillation or steam distillation for extraction, followed by gas chromatography-mass spectrometry (GC-MS) for analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The following is a generalized protocol based on methodologies cited in the literature[11][16][17][18].

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers) is collected. For dried material, it is often ground into a fine powder to increase the surface area for extraction[17].

-

Apparatus Setup: A Clevenger-type apparatus is typically used[11][16][17][18]. The apparatus consists of a round-bottom flask, a condenser, and a collection vessel.

-

Hydrodistillation Process:

-

A known quantity of the prepared plant material (e.g., 100 g) is placed into the round-bottom flask with a sufficient volume of distilled water.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and enters the condenser.

-

The steam is cooled and condenses back into a liquid, which is a mixture of water and essential oil.

-

The mixture is collected in the collection vessel, where the essential oil, being less dense than water, separates and forms a layer on top.

-

The distillation process is typically carried out for a specific duration (e.g., 3-4 hours) to ensure complete extraction of the volatile compounds[11][17][18].

-

-

Oil Collection and Drying:

-

The collected essential oil is carefully separated from the aqueous layer.

-

Anhydrous sodium sulfate is added to the oil to remove any residual water[11][17][18].

-

The dried essential oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C or -20°C) to prevent degradation before analysis[11].

-

Analysis of Essential Oil Composition: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual components of an essential oil[15][19].

-

Sample Preparation: A small, precise volume of the extracted essential oil is diluted in a suitable solvent (e.g., diethyl ether, hexane).

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating terpenes, such as an HP-5MS column[7][11].

-

GC Separation:

-

A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

-

An inert carrier gas (e.g., Helium) carries the vaporized sample through the capillary column.

-

The column is housed in an oven where the temperature is programmed to increase over time. This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

A typical temperature program might be: hold at 60°C for 1 minute, then ramp to 240°C at a rate of 10°C/min, and hold for 6 minutes[11].

-

-

MS Detection and Identification:

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

In the MS, the compounds are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

The resulting mass spectrum is a unique "fingerprint" for each compound.

-

The identification of Germacrene D and other components is achieved by comparing their mass spectra and retention indices with those of reference standards and with data from spectral libraries such as NIST[11].

-

-

Quantification: The relative percentage of each component is calculated based on the area of its corresponding peak in the chromatogram relative to the total area of all peaks[11].

Mandatory Visualization

Biosynthesis of this compound

The biosynthesis of sesquiterpenes like Germacrene D primarily follows the methylerythritol phosphate (MEP) pathway in plants like Solidago canadensis[20][21]. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), which is then cyclized by specific synthases to form the diverse array of sesquiterpene skeletons.

Caption: Biosynthesis of this compound via the MEP pathway.

Experimental Workflow: From Plant to Analysis

The overall process of obtaining and analyzing the essential oil for its Germacrene D content can be summarized in a clear workflow.

Caption: Experimental workflow for Germacrene D analysis.

Acid-Catalyzed Cyclization of Germacrene D

Germacrene D is a precursor to other sesquiterpenes, and its acid-catalyzed cyclization can lead to the formation of various cadinane and muurolane sesquiterpenoids[1][22]. This transformation is significant as it can occur during the extraction process (e.g., hydrodistillation) or in the plant itself.

Caption: Acid-catalyzed cyclization of Germacrene D.

Conclusion

This compound is a widely distributed sesquiterpene with significant variability in its concentration across different plant species. Standardized protocols for its extraction via hydrodistillation and analysis by GC-MS are well-established, allowing for reliable identification and quantification. The biosynthetic pathway leading to Germacrene D and its subsequent chemical transformations are crucial for understanding the chemical profile of essential oils. This guide provides a foundational resource for researchers and professionals working with this compound, facilitating further investigation into its biological activities and potential applications.

References

- 1. Germacrene D Cyclization: An Ab Initio Investigation [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Analyzing essential oils: extraction and characterization from fresh and dry leaves of Pinus elliottii | Eclética Química [revista.iq.unesp.br]

- 13. Plant Vitex agnus-castus (Lamiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 14. scielo.br [scielo.br]

- 15. academics.su.edu.krd [academics.su.edu.krd]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Antinociceptive effects, acute toxicity and chemical composition of Vitex agnus-castus essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological Activity of Humulus lupulus (L.) Essential Oil and Its Main Components against Sitophilus granarius (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis of the sesquiterpene germacrene D in Solidago canadensis: 13C and (2)H labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Germacrene D Cyclization: An Ab Initio Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: GC-MS Analysis of (Rac)-Germacrene D

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of (Rac)-Germacrene D using Gas Chromatography-Mass Spectrometry (GC-MS). Germacrene D is a naturally occurring sesquiterpene found in a variety of plants and is of interest for its potential biological activities and as a biomarker.[1][2]

Introduction

Germacrene D is a volatile sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[3][4] It is a key component of the essential oils of many plant species and is known to be a precursor to other sesquiterpenes such as cadinenes and muurolenes.[5][6] Accurate and reliable analytical methods are crucial for its quantification in complex matrices. This application note details the GC-MS methodology for the analysis of racemic Germacrene D.

Experimental Protocols

A generalized workflow for the GC-MS analysis of this compound is presented below. This can be adapted based on the specific sample matrix.

Caption: GC-MS analysis workflow for this compound.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract Germacrene D and remove interfering compounds.

Method 1: Solvent Extraction (for plant material)

-

Homogenization: Weigh a representative portion of the sample (e.g., 5.0 g of powdered plant material) into a clean glass container.[7]

-

Extraction: Add a suitable volatile organic solvent such as hexane, dichloromethane, or petroleum ether.[7][8][9] A common ratio is 150 mL of solvent for 5.0 g of sample.[7]

-

Enhancement: Use ultrasonic extraction for a period of 30 minutes at room temperature to improve extraction efficiency. Repeat the extraction process three times.[7]

-

Concentration: Pool the extracts and concentrate them using a rotary evaporator under vacuum.[7]

-

Reconstitution: Dissolve a known amount of the concentrated extract (e.g., 100 mg) in a specific volume of a suitable solvent like ethyl acetate (e.g., 5.0 mL) for GC-MS analysis.[7]

-

Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) (for liquid samples, e.g., wine)

HS-SPME is a solvent-free technique suitable for volatile compounds in liquid or solid samples.[10]

-

Sample Aliquoting: Place a defined volume of the liquid sample into a headspace vial.

-

Equilibration: Equilibrate the sample for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[11]

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a specific duration (e.g., 15 minutes) with continuous stirring.[11]

-

Desorption: After extraction, introduce the SPME fiber into the GC injector for thermal desorption of the analytes onto the column.[11]

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of Germacrene D.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless or Split (e.g., 40:1)[7] |

| Injection Volume | 1-2 µL[7] |

| Injector Temperature | 250 - 260 °C[7][11] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min)[7] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[7] |

| Oven Temperature Program | Initial temp: 45-85°C, hold for 5 min, ramp at 2-3°C/min to 185-240°C, hold for 5-10 min.[7][11] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[7] |

| Ionization Energy | 70 eV[7][12] |

| Ion Source Temperature | 230 °C[7] |

| Transfer Line Temperature | 250 °C[11] |

| Mass Scan Range | 33-350 amu[7] |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation and Analysis

Identification of Germacrene D

The identification of Germacrene D is based on two criteria:

-

Retention Time (RT): The retention time of the peak in the sample chromatogram should match that of a pure standard of Germacrene D analyzed under the same conditions.

-

Mass Spectrum: The mass spectrum of the peak should be compared with a reference spectrum from a library (e.g., NIST) or a standard.[13]

The electron ionization (EI) mass spectrum of Germacrene D is characterized by its molecular ion and specific fragmentation pattern.

Caption: Fragmentation logic for Germacrene D in EI-MS.

Quantitative Data

The following table summarizes the key mass spectral data for the identification of Germacrene D.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Ion Identity |

| 204 | ~15 | [M]⁺ (Molecular Ion) |

| 189 | ~10 | [M-CH₃]⁺ |

| 161 | ~50 | [M-C₃H₇]⁺ |

| 119 | 100 | Base Peak |

| 93 | ~85 | |

| 91 | ~70 | |

| 79 | ~60 | |

| 41 | ~95 |

Note: Relative intensities are approximate and can vary slightly between instruments.

Quantification

For accurate quantification, an external calibration curve should be prepared using a certified standard of this compound. The peak area of the target ion (or the total ion current) is plotted against the concentration of the standard. The concentration of Germacrene D in the samples can then be determined from this calibration curve. In the absence of a standard, semi-quantification can be performed by assuming a response factor of 1 relative to an internal standard.[7]

Conclusion

The GC-MS method described provides a robust and reliable approach for the analysis of this compound in various matrices. Proper sample preparation is critical to obtaining accurate results. The provided instrumental parameters can serve as a starting point for method development and can be optimized for specific applications. The combination of retention time and mass spectral data allows for confident identification and quantification of Germacrene D.

References

- 1. Solid-phase microextraction gas chromatography/ion trap mass spectrometry and multistage mass spectrometry experiments in the characterization of germacrene D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Germacrene D (FDB003856) - FooDB [foodb.ca]

- 3. Germacrene D [webbook.nist.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. uoguelph.ca [uoguelph.ca]

- 9. scioninstruments.com [scioninstruments.com]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Germacrene D [webbook.nist.gov]

Application Notes and Protocols for the Extraction of (Rac)-Germacrene D from Bursera Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene D, a sesquiterpene hydrocarbon, is a significant volatile compound found in a variety of plants, notably within the genus Bursera.[1] This natural product is of increasing interest to researchers due to its potential biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties.[1][2][3] (Rac)-Germacrene D, a racemic mixture of its enantiomers, is often the form isolated from natural sources.[2] The genus Bursera, comprising around 100 species, is a rich source of terpenoids and is particularly abundant in the tropical dry forests of Mexico.[1]

These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from Bursera species, intended to aid researchers in obtaining this compound for further study and potential drug development applications.

Data Presentation: Quantitative Analysis of Germacrene D in Bursera Species

The concentration of Germacrene D can vary significantly among different Bursera species and even between different parts of the same plant. The following tables summarize quantitative data from studies on the essential oil composition of various Bursera species.

Table 1: Percentage of Germacrene D in the Essential Oil of Various Bursera Species

| Bursera Species | Plant Part | Extraction Method | Germacrene D (%) | Reference |

| B. copallifera | Leaves | Dichloromethane Extraction | 15.1 | [1] |

| B. excelsa | Leaves | Dichloromethane Extraction | 20.3 | [1] |

| B. mirandae | Leaves | Dichloromethane Extraction | 28.4 | [1] |

| B. ruticola | Leaves | Dichloromethane Extraction | 56.2 | [1] |

| B. fagaroides var. purpusii | Leaves | Dichloromethane Extraction | 20.1 | [1] |

| B. graveolens | Leaves | Not Specified | 20.7 | |

| B. linanoe | Leaves | Solvent Extraction | 39.3 |

Table 2: Concentration of Germacrene D in Fresh Leaves of Bursera Species

| Bursera Species | Concentration (mg/g of fresh leaves) | Reference |

| B. copallifera | 0.14 ± 0.02 | [1] |

| B. excelsa | 0.14 ± 0.03 | [1] |

| B. mirandae | 0.12 ± 0.03 | [1] |

| B. ruticola | 1.06 ± 0.33 | [1] |

| B. fagaroides var. purpusii | 0.13 ± 0.06 | [1] |

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Bursera Leaves via Hydrodistillation

This protocol is a standard method for obtaining essential oils from plant material.

Materials:

-

Fresh or air-dried leaves of Bursera species

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection vial

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Weigh approximately 200-500 g of fresh or air-dried Bursera leaves. Coarsely chop the leaves to increase the surface area for extraction.

-

Apparatus Setup: Place the chopped leaves into a 2 L round-bottom flask. Add distilled water until the plant material is fully submerged.

-

Hydrodistillation: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the flask using a heating mantle to boil the water. The steam will carry the volatile essential oils.

-

Collection: Continue the distillation for 3-4 hours. The condensed water and essential oil will be collected in the Clevenger trap.

-

Separation: After distillation, allow the apparatus to cool. Carefully collect the oil layer from the trap using a pipette.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Solvent Extraction of this compound from Bursera Leaves

This method is suitable for extracting a broader range of volatile and semi-volatile compounds, including Germacrene D.

Materials:

-

Fresh Bursera leaves

-

Dichloromethane (CH₂Cl₂) or Hexane

-

Blender or grinder

-

Erlenmeyer flask

-

Filter paper and funnel

-

Rotary evaporator

-

Glass vials

Procedure:

-

Homogenization: Homogenize a known quantity of fresh Bursera leaves (e.g., 100 g) in a blender with a suitable solvent like dichloromethane or hexane.

-

Extraction: Transfer the homogenate to an Erlenmeyer flask and allow it to macerate for 24 hours at room temperature, protected from light.

-

Filtration: Filter the mixture through filter paper to separate the solvent extract from the plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

-

Storage: Transfer the concentrated extract to a pre-weighed glass vial and store at -20°C until further analysis.

Protocol 3: Isolation of this compound using Column Chromatography

This protocol describes the purification of Germacrene D from the crude essential oil or solvent extract.

Materials:

-

Crude Bursera extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

-

Vanillin-sulfuric acid spray reagent

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10 mL each).

-

TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 95:5).

-

Visualization: Visualize the TLC plate under a UV lamp and/or by spraying with a vanillin-sulfuric acid reagent followed by gentle heating.

-

Pooling and Concentration: Combine the fractions containing the purified Germacrene D (identified by comparison with a standard or by GC-MS analysis of the fractions). Concentrate the pooled fractions using a rotary evaporator.

Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for identifying and quantifying Germacrene D.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Mass Spectrometer: Agilent 5973 or similar.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 5 min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Scan Range: 40-500 amu.

Procedure:

-

Sample Preparation: Dilute the essential oil or purified fraction in hexane or another suitable solvent.

-

Injection: Inject 1 µL of the diluted sample into the GC-MS.

-

Data Acquisition: Acquire the data using the specified conditions.

-

Identification: Identify Germacrene D by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of Germacrene D by peak area normalization. For absolute quantification, use a calibration curve prepared with a certified reference standard.

Mandatory Visualizations

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and analysis of this compound.

Potential Signaling Pathways Modulated by Sesquiterpenes

While the specific signaling pathways directly modulated by Germacrene D are not yet fully elucidated, research on other sesquiterpenes, particularly sesquiterpene lactones, suggests potential involvement in key cellular signaling cascades related to inflammation and cancer.

Caption: Potential signaling pathways influenced by sesquiterpenes.

References

Application Note and Protocol for the Isolation of (Rac)-Germacrene D via Steam Distillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Germacrene D is a naturally occurring sesquiterpene found in a variety of plant species, including those of the genus Bursera[1][2][3]. This compound and its isomers are of significant interest to researchers due to their potential antimicrobial, insecticidal, and anti-inflammatory properties[2][4]. As a volatile organic compound, steam distillation presents a primary method for its extraction from plant matrices. This application note provides a detailed protocol for the isolation of this compound using steam distillation, a technique well-suited for the extraction of essential oils from plant material[5][6][7]. The methodology leverages the principle of co-distillation with water at temperatures below the decomposition point of the target compound, ensuring the integrity of the isolated Germacrene D.

Physicochemical Properties of Germacrene D

A thorough understanding of the physical and chemical properties of Germacrene D is essential for optimizing its isolation. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][4][8] |

| Molecular Weight | 204.35 g/mol | [1][4][8] |

| Boiling Point (estimated) | 263 - 279.7 °C | [1][8] |

| Flash Point | 111.67 - 111.9 °C | [4][9] |

| Vapor Pressure (estimated) | 0.007 mmHg @ 25 °C | [9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [1][9] |

Experimental Protocol: Steam Distillation

This protocol outlines the steps for isolating this compound from a suitable plant source (e.g., leaves of Bursera species).

Materials and Equipment:

-

Fresh or air-dried plant material rich in Germacrene D

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiving flask)

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., hexane or dichloromethane)

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) equipment for analysis

Procedure:

-

Preparation of Plant Material:

-

If using fresh plant material, chop or shred it to increase the surface area for efficient steam penetration.

-

If using dried material, it can be used as is or lightly ground. It is advisable to weigh the plant material before distillation to calculate the yield[6].

-

-

Assembly of the Steam Distillation Apparatus:

-

Assemble the steam distillation unit as per the manufacturer's instructions. Ensure all glass joints are properly sealed to prevent steam leakage[6].

-

Fill the boiling flask with distilled water to about two-thirds of its capacity[10].

-

Place the prepared plant material into the biomass flask. Pack the material firmly but not too tightly to allow for even steam flow[6].

-

-

Distillation Process:

-

Heat the water in the boiling flask to generate steam. The optimal temperature for steam distillation is typically between 60°C and 100°C[5].

-

Allow the steam to pass through the plant material in the biomass flask. The hot steam will rupture the plant's oil glands, releasing the volatile Germacrene D[5].

-

The steam, now carrying the essential oil vapors, will travel to the condenser.

-

Ensure a steady flow of cold water through the condenser to efficiently cool and liquefy the steam-oil mixture.

-

Collect the resulting distillate, which will be a two-phase mixture of oil and water (hydrosol), in the receiving flask[5][7]. The distillation time will vary depending on the plant material but can range from 1 to several hours[10].

-

-

Isolation of Germacrene D:

-

Transfer the collected distillate to a separatory funnel.

-

Allow the layers to separate. The essential oil, being less dense and insoluble in water, will form a layer on top of the aqueous layer (hydrosol)[5].

-

Carefully drain the lower aqueous layer.

-

Collect the upper essential oil layer.

-

To maximize recovery, the aqueous layer can be extracted with a non-polar organic solvent (e.g., hexane or dichloromethane). Combine the organic extracts with the initially collected essential oil.

-

-

Drying and Solvent Removal:

-

Dry the collected essential oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

-

Decant or filter the dried oil to remove the drying agent.

-

If an organic solvent was used for extraction, remove it using a rotary evaporator under reduced pressure.

-

-

Analysis and Quantification:

-

The yield of the essential oil can be calculated based on the initial weight of the plant material[6].

-

The purity and confirmation of this compound in the isolated oil should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Experimental Workflow

Caption: A flowchart illustrating the key stages in the isolation of this compound using steam distillation.

Quantitative Data Summary

The yield and purity of this compound obtained through steam distillation are highly dependent on the plant source, its freshness, and the distillation conditions. The following table provides a template for recording and comparing experimental data.

| Plant Source (Species) | Plant Material (Fresh/Dried) | Initial Mass of Plant Material (g) | Distillation Time (h) | Volume of Essential Oil (mL) | Yield (%) | Purity of this compound (GC-MS, %) |

| Example: Bursera graveolens | Dried Leaves | 500 | 3 | 2.5 | 0.5 | 45 |

| Your Experiment 1 | ||||||

| Your Experiment 2 |

Note: The yield is calculated as: (Volume of essential oil / Initial mass of plant material) x 100.

Alternative and Complementary Techniques

While steam distillation is a robust method, other techniques can be employed for the isolation and purification of Germacrene D. Cold extraction with a non-polar solvent like diethyl ether followed by filtration can also be effective[11]. For higher purity, the essential oil obtained from steam distillation can be further subjected to chromatographic methods such as thin-layer chromatography (TLC) or column chromatography[11][12].

Conclusion

This application note provides a comprehensive protocol for the isolation of this compound from plant material using steam distillation. The provided methodology, coupled with the physicochemical data and workflow diagram, offers a solid foundation for researchers in natural product chemistry and drug development. It is important to note that optimization of parameters such as distillation time and temperature may be necessary to achieve the best yield and purity for a specific plant source.

References

- 1. germacrene D CAS#: 37839-63-7 [m.chemicalbook.com]

- 2. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 6. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 7. rockymountainoils.com [rockymountainoils.com]

- 8. scent.vn [scent.vn]

- 9. (E)-germacrene D, 23986-74-5 [thegoodscentscompany.com]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

Chemoenzymatic Synthesis of Germacrene D Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of Germacrene D analogues. This approach combines the flexibility of chemical synthesis to create diverse precursor molecules with the high selectivity of enzymatic catalysis to produce complex natural product analogues. Germacrene D and its derivatives are of significant interest due to their wide range of biological activities, including anti-androgenic and insecticidal properties.

Introduction

Germacrenes are a class of sesquiterpenes known for their significant biological activities.[1] The chemoenzymatic synthesis of analogues of Germacrene D offers a powerful strategy to generate novel compounds with potentially enhanced or new therapeutic and agrochemical applications.[2][3][4] This method involves two key stages: the chemical synthesis of modified farnesyl diphosphate (FDP) analogues and their subsequent enzymatic cyclization by a terpene synthase, such as Germacrene D synthase (GDS).[5] The promiscuity of these enzymes allows them to accept a range of modified substrates, leading to the production of a library of novel germacrene analogues.[6]

Data Presentation

Table 1: Chemoenzymatic Synthesis of Germacrene D Analogues from Modified FDPs

| FDP Analogue | Enzyme | Product Analogue | Relative Conversion (%) | Reference |

| (2E,6E)-Farnesyl diphosphate (FDP) | GDS | (-)-Germacrene D | 100 | [5] |

| 6-fluoro-FDP | GDS | 6-fluoro-germacrene D | 12 | [5] |

| 14-fluoro-FDP | GDS | 14-fluoro-germacrene D | 49 | [5] |

| 15-fluoro-FDP | GDS | 15-fluoro-germacrene D | 8 | [5] |

| 12-methyl-FDP | GDS | 12-methyl-germacrene D | N/A | [7] |

| 14,15-dimethyl-FDP | GDS | 14,15-dimethyl-germacrene D | N/A | [7] |

Relative conversion is expressed as a percentage of the conversion of the natural substrate, FDP.

Table 2: Anti-androgenic Activity of Germacrene Analogues

| Compound | Target | IC50 | Reference |

| Germacrone | 5α-reductase | 0.42 ± 0.05 mg/mL | [8] |

| 8-Hydroxy germacrene B | 5α-reductase | 0.15 ± 0.022 mM | [9][10] |

Experimental Protocols

Protocol 1: Chemical Synthesis of Farnesyl Diphosphate (FDP) Analogues

This protocol provides a general methodology for the synthesis of FDP analogues. Specific modifications will be required for the synthesis of different analogues.

Materials:

-

Appropriately substituted geranyl bromide or a suitable precursor

-

Organolithium or Grignard reagents

-

Tetrabutylammonium diphosphate

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Reagents for protection and deprotection of functional groups as needed

-

Silica gel for column chromatography

Procedure:

-

Carbon Chain Elongation: The synthesis of the farnesyl backbone can be achieved through various coupling reactions, such as Negishi or Stille cross-coupling, or by using organometallic reagents. For example, a substituted geranyl bromide can be reacted with a suitable organometallic species to form the C15 backbone.

-

Introduction of Modifications: Functional groups or structural changes (e.g., fluorine or methyl groups) can be introduced at various stages of the synthesis, depending on the target analogue. This may involve the use of specialized building blocks or specific chemical transformations.

-

Formation of the Allylic Alcohol: The terminal portion of the carbon chain is typically an allylic alcohol, which is the precursor for diphosphorylation.

-

Diphosphorylation: The allylic alcohol is first converted to an allylic chloride, for example, using a Corey-Kim chlorination. This is followed by displacement with tetrabutylammonium diphosphate to yield the FDP analogue.

-

Purification: The synthesized FDP analogue is purified using appropriate chromatographic techniques, such as column chromatography on silica gel. The structure and purity are confirmed by NMR and mass spectrometry.

Protocol 2: Expression and Purification of Recombinant Germacrene D Synthase (GDS)

This protocol describes the expression of GDS in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the GDS gene (e.g., from Solidago canadensis)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

-

SDS-PAGE analysis reagents

Procedure:

-

Transformation: Transform the E. coli expression strain with the GDS expression vector.

-

Culture Growth: Inoculate a starter culture of LB medium with a single colony and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged GDS with elution buffer.

-

-

Dialysis and Storage: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE. The purified enzyme can be stored at -80°C.

Protocol 3: Enzymatic Synthesis of Germacrene D Analogues

This protocol outlines the enzymatic conversion of FDP analogues to Germacrene D analogues.

Materials:

-

Purified recombinant Germacrene D synthase (GDS)

-

Synthesized FDP analogue

-

Reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 10% glycerol)

-

Organic solvent for extraction (e.g., pentane or hexane)

-

GC-MS for product analysis

Procedure:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing the reaction buffer, the FDP analogue (e.g., at a final concentration of 0.35 mM), and the purified GDS enzyme (e.g., at a final concentration of 12 µM).[5]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-4 hours). The optimal reaction time may need to be determined empirically.

-

Product Extraction: After the incubation period, overlay the reaction mixture with an equal volume of an organic solvent (e.g., pentane) and vortex vigorously to extract the synthesized germacrene D analogue.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the product. The identity of the germacrene D analogue can be confirmed by its mass spectrum, which typically shows a characteristic [M - 43]+ fragment.[5]

Mandatory Visualizations

Caption: Workflow for the chemoenzymatic synthesis of Germacrene D analogues.

Caption: Inhibition of the androgen signaling pathway by Germacrene D analogues.

References

- 1. Germacrene - Wikipedia [en.wikipedia.org]

- 2. Chemoenzymatic preparation of germacrene analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Chemoenzymatic approaches to plant natural product inspired compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic preparation of germacrene analogues -ORCA [orca.cardiff.ac.uk]

- 5. Chemoenzymatic preparation of germacrene analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC35542F [pubs.rsc.org]

- 6. Production of non-natural terpenoids through chemoenzymatic synthesis using substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-androgenic effect of sesquiterpenes isolated from the rhizomes of Curcuma aeruginosa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Germacrene Analogs are Anti-androgenic on Androgen-dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Biotechnological Production of (Rac)-Germacrene D in Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals.

Introduction: Germacrene D is a volatile sesquiterpenoid found in the essential oils of various plants.[1] It exists as two enantiomers, (+)-germacrene D and (-)-germacrene D, both of which are valuable precursors for the synthesis of other complex sesquiterpenes and are of significant interest to the fragrance and pharmaceutical industries due to their insecticidal and antimicrobial properties.[2][3][4] Traditional extraction from plants yields low quantities, making biotechnological production a sustainable and scalable alternative.[1][5] Saccharomyces cerevisiae (yeast) has emerged as a robust chassis for producing Germacrene D due to its well-characterized genetics and the endogenous mevalonate (MVA) pathway, which synthesizes the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[2][6] This document outlines the metabolic engineering strategies and detailed protocols for the high-level production of (Rac)-Germacrene D in yeast.

Metabolic Engineering Strategies for Enhanced Germacrene D Production

The core principle for maximizing Germacrene D production is to channel the metabolic flux from central carbon metabolism towards the final product. This involves upregulating the native MVA pathway, downregulating competing pathways, and efficiently converting the FPP precursor to Germacrene D.

1. Upregulation of the Mevalonate (MVA) Pathway: The MVA pathway is the source of the five-carbon building blocks (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) that form FPP. To increase the precursor pool, key enzymes in this pathway are often overexpressed. A common strategy involves the overexpression of a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the pathway.[2][5] Additionally, systematically overexpressing all genes of the MVA pathway, including ERG10, ERG13, tHMG1, ERG12, ERG8, ERG19, IDI1, and ERG20, can significantly boost FPP availability.[7][8]

2. Downregulation of Competing Pathways: FPP is a critical branch-point metabolite. In wild-type yeast, it is primarily directed towards sterol biosynthesis, starting with its conversion to squalene by squalene synthase, encoded by the ERG9 gene. To redirect FPP towards Germacrene D, the flux to the sterol pathway is restricted. This is often achieved by replacing the native ERG9 promoter with a weaker or repressible promoter, such as the copper-repressible PCTR3 promoter.[1][8][9] Other competing pathways involve the dephosphorylation of FPP to farnesol by phosphatases like Lpp1 and Dpp1; knocking out these genes can also improve product titers.[2][6]

3. Expression of Germacrene D Synthase (GDS): The final step is the conversion of FPP to Germacrene D, which is catalyzed by a Germacrene D synthase (GDS), an enzyme not native to yeast. A critical step is the selection of a highly active GDS. For instance, AcTPS1 from Acremonium chrysogenum has been identified as a highly efficient synthase for producing (-)-Germacrene D.[2][3] For enantiopure production, specific synthases like ScaGerD(+) and ScaGerD(-) from Solidago canadensis can be used.[1][7] Codon optimization of the synthase gene for yeast expression is a standard practice to ensure high translation efficiency.

4. Enhancing Acetyl-CoA Supply: The MVA pathway begins with Acetyl-CoA. Increasing the cytosolic pool of this precursor can further enhance production. One effective strategy is to express an ATP-citrate lyase (ACL), which converts citrate into Acetyl-CoA in the cytosol, thereby linking the mitochondrial citrate pool to the MVA pathway.[1]

Engineered Metabolic Pathway for Germacrene D Production

Caption: Engineered MVA pathway in yeast for Germacrene D production.

Quantitative Data Summary

The following tables summarize the production titers of Germacrene D achieved through various metabolic engineering strategies in S. cerevisiae.

Table 1: Production of (-)-Germacrene D

| Strain | Key Genetic Modifications | Culture Condition | Titer (mg/L) | Reference |

|---|---|---|---|---|

| LSc81 | Overexpression of AcTPS1, tHMG1, ERG20; Downregulation of erg9, rox1; Deletion of dpp1 | Shake-flask | 1940 | [2][3] |

| LSc81 | Overexpression of AcTPS1, tHMG1, ERG20; Downregulation of erg9, rox1; Deletion of dpp1 | 5-L Bioreactor | 7900 | [2][3][4] |

| CENses8(-D) | Genomic integration of 8 ERG pathway genes & ScaGerD(-); PCTR3-ERG9 promoter | Shake-flask | 728.87 | [1] |

| CENses8(-D)* | Same as above + overexpression of ATP-citrate lyase | Shake-flask | 815.81 | [1] |

| CENses8(-D)* | Same as above + overexpression of ATP-citrate lyase | Fed-batch Fermentation | 2519.46 |[1] |

Table 2: Production of (+)-Germacrene D

| Strain | Key Genetic Modifications | Culture Condition | Titer (mg/L) | Reference |

|---|---|---|---|---|

| CENses8(+D) | Genomic integration of 8 ERG pathway genes & ScaGerD(+); PCTR3-ERG9 promoter | Shake-flask | 41.36 | [1] |

| CENses8(+D)* | Same as above + overexpression of ATP-citrate lyase | Shake-flask | 137.71 | [1] |

| CENses8(+D)* | Same as above + overexpression of ATP-citrate lyase | Fed-batch Fermentation | 290.28 |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the production and analysis of Germacrene D.

Protocol 1: Yeast Strain Cultivation and Transformation

-

Strain Selection: Start with a suitable S. cerevisiae chassis strain, such as CEN.PK2-1C.[6]

-

Media Preparation:

-

YPD Medium: 1% yeast extract, 2% peptone, 2% dextrose. Use for routine growth and maintenance.

-

Selective Medium (SD): 0.67% yeast nitrogen base without amino acids, 2% dextrose, and the appropriate amino acid drop-out mix to maintain plasmids.

-

-

Plasmid Construction: Clone the genes to be overexpressed (e.g., tHMG1, ERG20, GDS) into yeast expression vectors with strong constitutive or inducible promoters. For genomic integration, use vectors designed for homologous recombination.

-

Yeast Transformation:

-

Grow the yeast strain in 5 mL of YPD medium overnight at 30°C.

-

Inoculate 50 mL of fresh YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

-

Harvest cells by centrifugation at 3000 x g for 5 minutes.

-

Wash the cells with 25 mL of sterile water, then with 1 mL of 100 mM Lithium Acetate (LiOAc).

-

Resuspend the cell pellet in 50 µL of 100 mM LiOAc.

-

Add plasmid DNA (~1 µg), 5 µL of single-stranded carrier DNA, and 300 µL of a solution containing 40% PEG, 100 mM LiOAc.

-

Vortex and incubate at 30°C for 30 minutes.

-

Heat shock at 42°C for 15-20 minutes.

-

Pellet cells, remove the supernatant, and resuspend in 1 mL of sterile water.

-

Plate 100-200 µL onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.

-

Protocol 2: Germacrene D Production in Shake-Flasks

-

Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium and grow overnight at 30°C with shaking (200 rpm).

-

Production Culture:

-

Inoculate 50 mL of production medium in a 250 mL flask with the overnight culture to a starting OD₆₀₀ of ~0.1. The production medium is typically a synthetic complete (SC) medium with 2% galactose and 1% raffinose if using galactose-inducible promoters.[7]

-

If using a copper-repressible promoter for ERG9, supplement the medium with CuSO₄ (e.g., 200 µM).[7][10]

-

-

Product Sequestration: Germacrene D is volatile. To prevent evaporative loss and aid extraction, add a 10% (v/v) organic overlay of n-dodecane to the culture at the time of induction or at the beginning of the production phase.

-

Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 72-120 hours.

-

Sampling: At desired time points, take 1 mL of the culture, ensuring to collect both the aqueous and dodecane layers. Centrifuge to separate the layers and analyze the dodecane phase.

Protocol 3: Extraction and Quantification of Germacrene D

-

Sample Preparation:

-

Take 1 mL of the dodecane overlay from the production culture.

-